Patent-Protected Key Intermediate Role in Bazedoxifene Synthesis Confers Exclusive Industrial Relevance
US Patent 10,844,047 explicitly identifies 1-(4-(benzyloxy)phenyl)-2-((4-(benzyloxy)phenyl)amino)propan-1-one (referred to as compound of formula 4) as the essential α-anilinoketone intermediate in the convergent synthesis of bazedoxifene acetate, a marketed selective estrogen receptor modulator (SERM) [1]. In contrast, close structural analogs such as 4-benzyloxypropiophenone (CAS 4495-66-3) or 2-(benzylamino)-1-(4-(benzyloxy)phenyl)propan-1-one are not claimed in any bazedoxifene patent route and lack demonstrated utility in this economically significant synthetic pathway [1][2]. This patent-backed exclusivity directly impacts supply-chain security and intellectual-property positioning for generic API manufacturers.
| Evidence Dimension | Patent-claimed role in commercial drug synthesis |
|---|---|
| Target Compound Data | Key intermediate (formula 4) in US 10,844,047; also intermediate (formula 10) in WO2008/098527 |
| Comparator Or Baseline | 4-Benzyloxypropiophenone (CAS 4495-66-3): not cited in bazedoxifene patents; 2-(benzylamino)-1-(4-(benzyloxy)phenyl)propan-1-one: no patent role |
| Quantified Difference | Exclusive vs. non-existent industrial role |
| Conditions | Bazedoxifene manufacturing context per patent literature |
Why This Matters
Procurement of an intermediate lacking established patent utility in the target synthetic route may lead to regulatory delays and additional development costs for generic-drug applicants.
- [1] US Patent 10,844,047 B2. Process for the preparation of bazedoxifene. Issued: 2020-11-24. Lines 34-41: compound of formula 4. View Source
- [2] World Patent WO2008/098527 A1. Method for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole. Published: 2008-08-21. Scheme 7, intermediate of formula 10. View Source
